molecular formula C17H14ClN3O2S B2910585 N-(5-chloro-2-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide CAS No. 721895-67-6

N-(5-chloro-2-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide

Cat. No.: B2910585
CAS No.: 721895-67-6
M. Wt: 359.83
InChI Key: HMYSGSFPFMOFNT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a quinazoline ring, a sulfanylacetamide group, and a chlorinated methoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyaniline with 2-chloroquinazoline in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with thioglycolic acid to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
  • 2-chloro-N-(5-chloro-2-methoxyphenyl)-5-nitrobenzamide
  • Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is unique due to its combination of a quinazoline ring and a sulfanylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-23-15-7-6-11(18)8-14(15)21-16(22)9-24-17-12-4-2-3-5-13(12)19-10-20-17/h2-8,10H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYSGSFPFMOFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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